1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride
CAS No.: 1017366-59-4
Cat. No.: VC3051186
Molecular Formula: C11H12ClFN2O
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017366-59-4 |
|---|---|
| Molecular Formula | C11H12ClFN2O |
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H11FN2O.ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;/h2-7H,13H2,1H3;1H |
| Standard InChI Key | NGOLRVTURVPGFG-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=C(O1)C2=CC=C(C=C2)F)N.Cl |
| Canonical SMILES | CC(C1=NC=C(O1)C2=CC=C(C=C2)F)N.Cl |
Introduction
Chemical Identity and Nomenclature
1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride is identified through several standardized chemical identifiers that enable precise recognition in scientific databases and literature. This compound is registered with CAS number 1017366-59-4, which serves as its unique identifier in chemical substance databases. Its molecular formula is C11H12ClFN2O with a molecular weight of 242.68 g/mol, indicating its composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The free base form of this compound (without the hydrochloride) has a lower molecular weight of 206.22 g/mol due to the absence of the HCl component .
The IUPAC name of this compound is 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethanamine;hydrochloride, which systematically describes its chemical structure according to international nomenclature standards. The compound is also indexed in various chemical databases, including PubChem where it is assigned the compound ID 52983519. In the ChEMBL database, it is cataloged under the identifier CHEMBL4301082, facilitating access to its bioactivity data for researchers in medicinal chemistry and pharmacology .
The standard InChI (International Chemical Identifier) for this compound is InChI=1S/C11H11FN2O.ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;/h2-7H,13H2,1H3;1H, providing a standardized representation of its structure that can be used for computational chemistry and database searching. Its corresponding InChIKey NGOLRVTURVPGFG-UHFFFAOYSA-N serves as a condensed digital representation that facilitates web searches and database queries.
Structural Characteristics and Physical Properties
Molecular Structure
The structure of 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride features several key components that define its chemical behavior and potential biological activity. At its core is a 1,3-oxazole ring, a five-membered heterocyclic structure containing both oxygen and nitrogen atoms. This oxazole ring is substituted at position 2 with an ethylamine group and at position 5 with a 4-fluorophenyl group . The ethylamine substituent introduces a basic nitrogen atom that forms a salt with hydrochloride, while the fluorophenyl group contributes to the compound's lipophilicity and potential interactions with biological targets.
The spatial arrangement of these structural elements is crucial for understanding the compound's interactions with potential biological targets. The oxazole ring provides a rigid scaffold that positions the fluorophenyl and ethylamine groups in a specific three-dimensional orientation, potentially influencing the compound's ability to interact with receptors or enzymes in biological systems. The fluorine atom in the para position of the phenyl ring may enhance the compound's metabolic stability and modulate its binding affinity to target proteins.
Synthetic Approaches and Chemical Reactions
Related Synthetic Methodologies
The literature provides some insight into synthetic methodologies for related compounds that might be adapted for the synthesis of 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride. For instance, the synthesis of benzimidazolone-based compounds, which share structural similarities with oxazole derivatives, involves N-alkylation reactions and nucleophilic aromatic substitutions . These reaction types could potentially be modified for the synthesis of oxazole derivatives.
The preparation of 2-aminobenzoxazoles, which contain a similar nitrogen-containing heterocyclic system, involves various approaches including the use of N,N'-carbonyldiimidazole for ring formation . This methodology might be adaptable for the synthesis of 2-substituted oxazoles like the compound of interest. Additionally, synthetic approaches involving 1,2,3-dithiazoles as intermediates have been utilized for the preparation of various heterocycles, including benzoxazoles, which could potentially be modified for oxazole synthesis .
Analytical Characterization
Chromatographic Methods
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly employed for purity analysis and identification of compounds like 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride . These methods allow for the separation and quantification of the target compound from potential impurities or synthetic by-products.
Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly valuable for analyzing the purity and identity of pharmaceutical compounds and could be applied to the characterization of 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride . This technique combines the separation capabilities of liquid chromatography with the specific detection and identification provided by mass spectrometry.
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